((R)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid ((R)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13528960
InChI: InChI=1S/C8H14N2O3/c1-6(11)10-3-2-7(5-10)9-4-8(12)13/h7,9H,2-5H2,1H3,(H,12,13)/t7-/m1/s1
SMILES: CC(=O)N1CCC(C1)NCC(=O)O
Molecular Formula: C8H14N2O3
Molecular Weight: 186.21 g/mol

((R)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid

CAS No.:

Cat. No.: VC13528960

Molecular Formula: C8H14N2O3

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

((R)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid -

Specification

Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
IUPAC Name 2-[[(3R)-1-acetylpyrrolidin-3-yl]amino]acetic acid
Standard InChI InChI=1S/C8H14N2O3/c1-6(11)10-3-2-7(5-10)9-4-8(12)13/h7,9H,2-5H2,1H3,(H,12,13)/t7-/m1/s1
Standard InChI Key CQZOOSYOSIOAOW-SSDOTTSWSA-N
Isomeric SMILES CC(=O)N1CC[C@H](C1)NCC(=O)O
SMILES CC(=O)N1CCC(C1)NCC(=O)O
Canonical SMILES CC(=O)N1CCC(C1)NCC(=O)O

Introduction

Structural Features

The molecular structure of ((R)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid includes:

  • Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle.

  • Acetyl Group: A functional group (COCH3-COCH_3) attached to the nitrogen atom of the pyrrolidine.

  • Amino-Acetic Acid Moiety: A combination of an amino group (NH2-NH_2) and a carboxylic acid (COOH-COOH).

These features impart unique physicochemical properties, including hydrophilicity due to the polar amino and carboxylic acid groups.

Synthesis Pathways

The synthesis of ((R)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid can be achieved through multi-step organic reactions:

  • Formation of Pyrrolidine Derivatives:

    • Starting from pyrrolidine, selective acetylation at the nitrogen atom is performed using acetyl chloride or acetic anhydride under basic conditions.

  • Attachment of Amino-Acetic Acid:

    • The amino group can be introduced through reductive amination or nucleophilic substitution reactions.

    • The carboxylic acid functionality is typically introduced via oxidation or ester hydrolysis.

These steps require precise control of reaction conditions to maintain the (R)-stereochemistry.

Pharmaceutical Applications

Compounds with similar structures are explored for their potential as:

  • Neurotransmitter Modulators: Due to their structural similarity to amino acids, they may interact with neurotransmitter pathways.

  • Prodrugs: The presence of functional groups like COOH-COOH and NH2-NH_2 allows derivatization for improved pharmacokinetics.

Biochemical Research

Such compounds are valuable in studying enzyme-substrate interactions, particularly in amino acid metabolism.

Comparative Data Table

PropertyValue/Description
Molecular FormulaC8H14N2O3C_8H14N2O3
Molecular Weight186.21 g/mol
Functional GroupsAcetyl, Amino, Carboxylic Acid
Chirality(R)-Configuration
SolubilityLikely soluble in water and polar solvents

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator